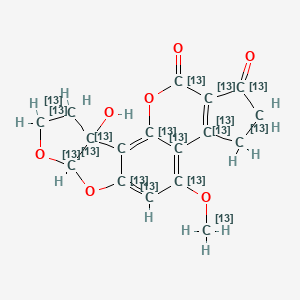
Anti-MRSA agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 1 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 1 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure with specific substituents to enhance its anti-MRSA activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Anti-MRSA agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-MRSA agents.
Biology: Investigated for its ability to inhibit the growth of MRSA and other resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections.
Mechanism of Action
Anti-MRSA agent 1 is compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in bacteria.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and inducing oxidative stress. This dual approach enhances its effectiveness against MRSA and reduces the likelihood of resistance development .
Comparison with Similar Compounds
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin
Properties
Molecular Formula |
C26H29N7O4S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
6-[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+ |
InChI Key |
NURGQGCOEFLLOU-QUPMIFSKSA-N |
Isomeric SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)/C(=N/OC)/C5=CSC(=N5)N)C=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
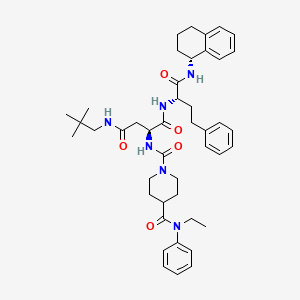
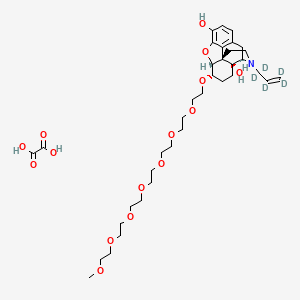
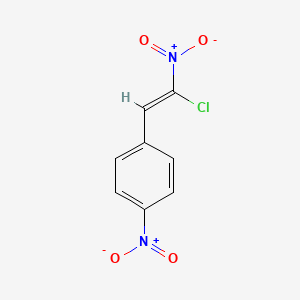
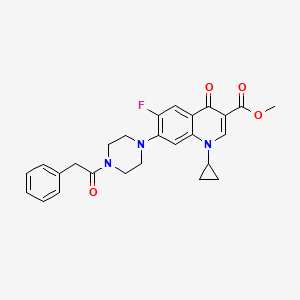

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
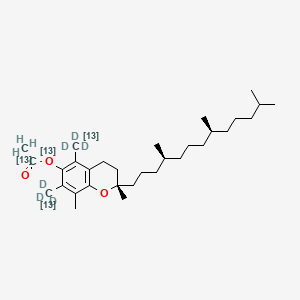
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

